molecular formula C19H20ClNO3 B026496 Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate CAS No. 1076199-00-2

Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate

Cat. No. B026496
M. Wt: 345.8 g/mol
InChI Key: OACLBBGOZRXENL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds structurally related to Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate involves multiple steps, including halogenation, reduction, and functional group transformations. The synthesis route for similar compounds often starts from readily available reagents, undergoing SN2 substitution, reduction by sodium borohydride, oxidation, and finally, acylation to achieve the target compound (Chen Xin-zhi, 2011).

Molecular Structure Analysis

The molecular structure of Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate and its analogs has been elucidated using various spectroscopic and crystallographic techniques. Crystal structure analysis reveals the orientation and interaction of piperidine and chlorophenyl rings, as well as intramolecular and intermolecular hydrogen bonds, which play a critical role in stabilizing the compound's structure (B. Revathi et al., 2015).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, including derivatization, which is crucial for its detection and quantification in biological samples. Derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) allows for sensitive detection by HPLC with fluorescence, demonstrating its reactivity and the potential for analytical applications (Y. Higashi et al., 2006).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal form, are determined by the molecular structure. The crystal packing and hydrogen bonding influence the compound's solubility and melting point, essential for its application in material science and pharmaceutical formulation (B. Revathi et al., 2015).

Scientific Research Applications

  • Stereoselective Synthesis : A study demonstrated the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, which is crucial for producing trans isomers through the Mitsunobu reaction with formic or benzoic acid (Boev et al., 2015).

  • Conformational Analysis : Another study focused on the conformation of the benzyl group in 4-benzyl-4-hydroxypiperidines, revealing its shielding influence on certain carbon atoms (Manimekalai et al., 2007).

  • Cholinesterase Inhibitors : Proline-based carbamates, including benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate, have shown potential as cholinesterase inhibitors, relevant in treating neurological disorders (Pizova et al., 2017).

  • Pharmacological Activity : 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives have exhibited significant analgesic activity and reduced blood pressure in normotensive rats (Saify et al., 2005).

  • Antiviral Activity : Certain derivatives of 1-(4-chlorophenyl)-4-(para-tolyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]-azulene-2-carboxylic acid have shown promising antiviral activity (Demchenko et al., 2019).

  • Antifungal Profile Optimization : Chlorophenyl derivatives, where the benzyl hydroxyl group plays a key role, have shown maximum inhibition of certain fungal growths, indicating potential in antifungal applications (Saíz-urra et al., 2009).

  • Synthesis of Piperidine Derivatives : Studies have also focused on synthesizing various piperidine derivatives, which have applications in pharmaceutical and chemical industries. For example, trans-4-amino-1-benzyl-3-hydroxypiperidines were synthesized by regio- and stereoselective amination of 1-benzyl-3,4-epoxypiperidines (Veselov et al., 2009).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves identifying areas of further research or potential applications of the compound.


Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For detailed information, it’s always best to refer to scientific literature and databases. If you have a specific compound or class of compounds you’re interested in, feel free to ask! I’m here to help.


properties

IUPAC Name

benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3/c20-17-8-6-16(7-9-17)19(23)10-12-21(13-11-19)18(22)24-14-15-4-2-1-3-5-15/h1-9,23H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACLBBGOZRXENL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20500451
Record name Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate

CAS RN

1076199-00-2
Record name Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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